
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a propylsulfonyl group, and a naphthamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, mass spectrometry, and UV-vis spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds .Aplicaciones Científicas De Investigación
Synthesis of Organogelators
This compound has been utilized in the synthesis of organogelators . Organogelators are molecules that can gel organic solvents and have applications ranging from environmental cleanup to the creation of organic electronic devices. The amide and bisamide groups present in the compound serve as key intermediates that can be transformed into various functionalities, contributing to the stability and performance of the organogelators .
Development of Chemosensors
The bisurea groups in the compound have been investigated for their potential as fluorescent chemosensors for anion recognition. These sensors can detect the presence of specific anions in a solution, which is crucial for environmental monitoring and medical diagnostics .
Anion Receptor Chemistry
Incorporating urea moieties into rigid spacers like adamantane has led to a new class of anion receptors. These receptors have two urea moieties that act as binding sites, which are essential for studying binding ability and selectivity in supramolecular anion chemistry .
Organocatalysis
Modified organocatalysts that include a (thio)urea component have emerged in recent years. They are used for a range of synthetically useful transformations, indicating the compound’s role in organocatalysis —a field that develops catalysts to accelerate chemical reactions in organic compounds .
Anticancer Activity
Urea derivatives, such as those found in this compound, have been proposed to exhibit anticancer activity. The benzoylurea group, in particular, has been indicated as a key intermediate for good anticancer activity , making it a target for pharmaceutical research .
Antitumor Agents
Compounds bearing the structure of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide have shown high antitumor activity in vivo. This highlights its potential use in developing new therapeutic agents for cancer treatment .
Synthesis of Ionic Liquids
The related compound, 1-Propanesulfonyl chloride, has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . These ionic liquids have a variety of applications, including as solvents for chemical reactions and in electrochemical devices .
Nanocrystal Research
While not directly related to the compound , research on nanocrystals and their applications provides insights into how the compound’s derivatives could be used in the synthesis and modification of nanocrystals . These have applications in electronics, photonics, and as catalysts .
Mecanismo De Acción
Target of action
The compound contains a sulfonyl group, which is a feature of sulfonamides. Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the production of bacterial DNA, RNA, and proteins, thereby stopping bacterial growth .
Pharmacokinetics
The ADME properties of this compound would depend on various factors such as its solubility, stability, and molecular size. Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed in body tissues .
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-5-8-19-16-21(11-12-22(19)25)24-23(26)20-10-9-17-6-3-4-7-18(17)15-20/h3-4,6-7,9-12,15-16H,2,5,8,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERWRPVORQWICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

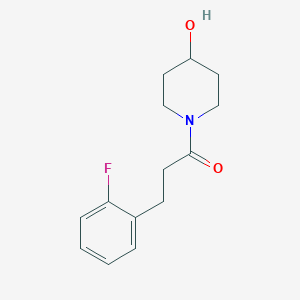

![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)

![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
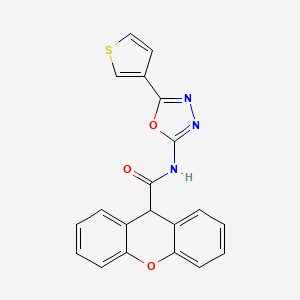
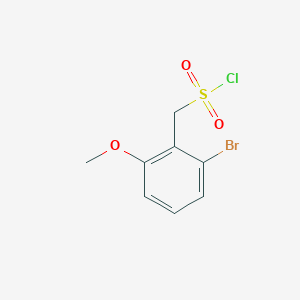
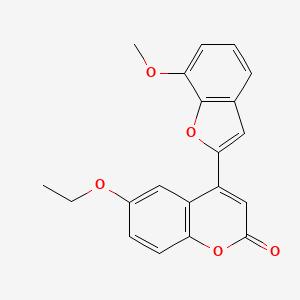
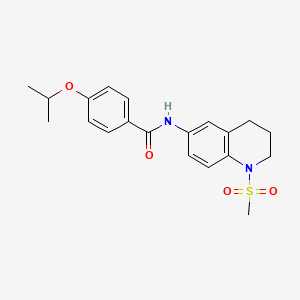
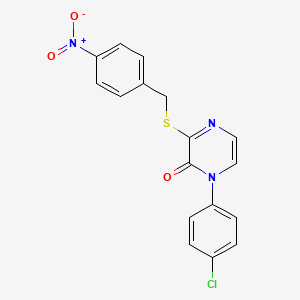
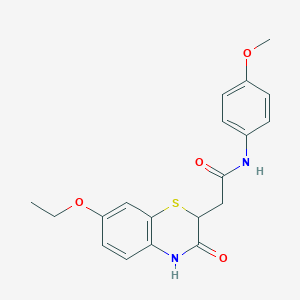
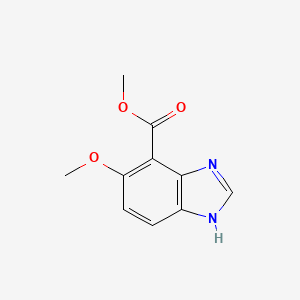
![7-ethyl-3,4,9-trimethyl-1-[(4-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2950145.png)
![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)